Lipophilicity (XLogP3) – Balanced Partitioning Versus Sub‑Optimal Analogs
The target compound exhibits an XLogP3 of 2.9, placing it in the optimal range for oral bioavailability (1–3). In contrast, N1‑allyl‑N2‑(2,4‑difluorophenyl)oxalamide (CAS 898356‑48‑4) is more polar (XLogP3 = 1.7), while N1‑(2‑chlorobenzyl)‑N2‑(3,4‑dimethoxyphenethyl)oxalamide (CAS 359900‑20‑2) is more lipophilic (XLogP3 = 3.3) [1]. Only the target compound sits squarely in the intermediate lipophilicity window that favors both passive permeability and aqueous solubility.
| Evidence Dimension | Partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | N1‑allyl‑N2‑(2,4‑difluorophenyl)oxalamide: 1.7; N1‑(2‑chlorobenzyl)‑N2‑(3,4‑dimethoxyphenethyl)oxalamide: 3.3; N1‑(2,4‑difluorophenyl)‑N2‑(2‑fluorobenzyl)oxalamide: 2.6; N1‑(3,4‑dimethoxyphenethyl)‑N2‑(isoxazol‑3‑yl)oxalamide: 1.5 |
| Quantified Difference | ΔXLogP3 = +0.3 to +1.4 units higher than more polar analogs; −0.4 unit lower than the most lipophilic comparator |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
An XLogP3 of 2.9 reduces the risk of poor solubility (common at XLogP3 > 3) or insufficient membrane permeability (common at XLogP3 < 2), making the compound a more reliable starting point for cell-based or in vivo studies.
- [1] PubChem. Computed XLogP3 values for CID 7541499, CID 2986146, CID 16824068, CID 7292788, CID 18588594. NCBI. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-04-29). View Source
